molecular formula C19H16F2N4O2 B2414356 3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207033-57-5

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No. B2414356
CAS RN: 1207033-57-5
M. Wt: 370.36
InChI Key: USLYISOXMPWGLZ-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is an essential enzyme involved in the development and functioning of B-cells, which play a crucial role in the immune system. Inhibition of BTK has been found to be effective in treating various autoimmune diseases and cancers.

Scientific Research Applications

Stereochemical Studies and Heterocycles Formation

Research has delved into the preparation and structural analysis of urea derivatives, including those similar to the compound , highlighting their significance in the formation of saturated heterocycles. For instance, stereochemical studies have been conducted on thiourea and urea derivatives, leading to insights into their potential applications in creating complex heterocyclic structures through ring closure and inversion processes (Fülöp, Bernáth, & Sohár, 1985). These foundational studies lay the groundwork for understanding the reactivity and transformation possibilities of compounds like "3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea" in synthetic chemistry.

Crystal Structure and DFT Studies

The compound's structural characteristics have been elucidated through crystal structure determination and Density Functional Theory (DFT) studies. Such research provides detailed insights into the molecular conformation, stability, and electronic properties of urea derivatives, which are crucial for their application in materials science and molecular engineering (Sun et al., 2022). Understanding these properties is essential for designing new materials with tailored properties for specific applications.

Molecular Interaction and Antimicrobial Properties

Urea derivatives have been explored for their potential in forming protective layers on surfaces, demonstrating corrosion inhibition in metals. This application is particularly relevant in the field of materials science, where the prevention of corrosion can significantly extend the lifespan and functionality of metal-based structures (Mistry, Patel, Patel, & Jauhari, 2011). Additionally, certain urea derivatives have shown antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Patel & Shaikh, 2011). This aspect is particularly relevant for pharmaceutical and medical applications, where new antimicrobial compounds are in constant demand.

Agrochemical Research

In agrochemical research, the study of urea derivatives extends to examining their effects on plant physiology and soil chemistry. For example, research on soybean mitochondrial response to certain urea compounds has provided insights into their impact on plant metabolism, which could inform the development of safer and more effective herbicides (McDaniel & Frans, 1969).

properties

IUPAC Name

3-(3,5-difluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O2/c1-12-3-8-18(24-23-12)27-17-6-4-16(5-7-17)25(2)19(26)22-15-10-13(20)9-14(21)11-15/h3-11H,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLYISOXMPWGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea

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